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Compound of Interest

Compound Name:
2-Bromo-6-methylpyrazino[2,3-

b]pyrazine

Cat. No.: B1281954 Get Quote

An In-depth Technical Guide to 2-Bromo-6-
methylpyrazino[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Due to the limited availability of

experimental data for this specific compound, this guide also includes hypothesized properties

and experimental protocols based on the known characteristics of the broader pyrazino[2,3-

b]pyrazine class of molecules. This information is intended to serve as a foundational resource

for researchers and professionals in drug discovery and development.

Core Compound Properties
While specific experimental data for 2-Bromo-6-methylpyrazino[2,3-b]pyrazine is scarce, the

following table summarizes its fundamental molecular properties.
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Property Value Source

CAS Number 91225-51-3 Chemical Supplier Catalogs

Molecular Formula C₇H₅BrN₄ Calculated

Molecular Weight 225.05 g/mol Calculated

Purity ≥98% Chemical Supplier Catalogs

Canonical SMILES
CC1=NC2=C(N=C(C=N2)Br)N

=C1
-

InChI Key
YVYIJVDABCQHQA-

UHFFFAOYSA-N
-

Note: Properties such as melting point, boiling point, and solubility have not been

experimentally determined in publicly available literature and are therefore not included.

Postulated Physicochemical Characteristics
Based on the structure, the following characteristics can be anticipated:

Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging

from white to yellow or brown.

Solubility: Expected to have low solubility in water and higher solubility in common organic

solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.

Stability: The compound is expected to be stable under standard laboratory conditions.

However, prolonged exposure to light or strong oxidizing agents may lead to degradation.

The bromine atom may be susceptible to nucleophilic substitution under certain conditions.

Hypothetical Synthesis Protocol
A plausible synthetic route to 2-Bromo-6-methylpyrazino[2,3-b]pyrazine can be extrapolated

from general methods for synthesizing substituted pyrazino[2,3-b]pyrazines. A common

approach involves the condensation of a substituted 2,3-diaminopyrazine with a 1,2-dicarbonyl

compound.
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Reaction Scheme:

A potential synthesis could involve the reaction of 2,3-diamino-5-bromopyrazine with

methylglyoxal.

Reactants

Product2,3-Diamino-5-bromopyrazine

2-Bromo-6-methylpyrazino[2,3-b]pyrazine

Condensation

Methylglyoxal

Click to download full resolution via product page

Figure 1: Proposed synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine.

Detailed Steps:

Reaction Setup: To a solution of 2,3-diamino-5-bromopyrazine (1 equivalent) in a suitable

solvent such as ethanol or acetic acid, add methylglyoxal (1.1 equivalents).

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and

monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the solvent is removed under reduced pressure. The crude product is then

purified by column chromatography on silica gel using an appropriate eluent system (e.g., a

gradient of ethyl acetate in hexanes) to afford the desired 2-Bromo-6-methylpyrazino[2,3-
b]pyrazine.

Predicted Spectral Data
While no experimental spectra are available, the following are predictions for the key spectral

features of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine.
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¹H NMR:

A singlet corresponding to the methyl group (CH₃) protons, likely in the range of δ 2.5-3.0

ppm.

A singlet for the proton on the pyrazine ring, expected to be in the aromatic region,

potentially around δ 8.0-9.0 ppm.

Another singlet for the remaining proton on the pyrazino[2,3-b]pyrazine core, also in the

downfield aromatic region.

¹³C NMR:

A signal for the methyl carbon (CH₃), likely in the range of δ 20-30 ppm.

Multiple signals in the aromatic region (δ 120-160 ppm) corresponding to the carbon atoms

of the heterocyclic rings. The carbon atom attached to the bromine would be expected to

show a characteristic shift.

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak

of similar intensity due to the presence of the bromine atom.

Potential Biological Activity and Signaling Pathways
The pyrazino[2,3-b]pyrazine scaffold is present in a variety of compounds with demonstrated

biological activity. Research on related molecules suggests that 2-Bromo-6-
methylpyrazino[2,3-b]pyrazine could be a candidate for investigation in several therapeutic

areas.

Derivatives of the closely related pyrido[2,3-b]pyrazine have been explored for their

antibacterial and antiviral properties, as well as for their role as kinase inhibitors. For instance,

some pyrazino[2,3-b]pyrazine derivatives have been investigated as inhibitors of the mTOR

signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in

cancer.
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Figure 2: Hypothetical inhibition of the mTOR signaling pathway.

Experimental Workflow for Biological Screening
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For researchers interested in evaluating the biological activity of 2-Bromo-6-
methylpyrazino[2,3-b]pyrazine, a general experimental workflow is proposed below.
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Figure 3: General workflow for drug discovery.

This workflow outlines the progression from initial compound synthesis to preclinical

development, providing a roadmap for the systematic evaluation of 2-Bromo-6-
methylpyrazino[2,3-b]pyrazine as a potential therapeutic agent.

To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-6-
methylpyrazino[2,3-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1281954?utm_src=pdf-body
https://www.benchchem.com/product/b1281954?utm_src=pdf-body
https://www.benchchem.com/product/b1281954?utm_src=pdf-body-img
https://www.benchchem.com/product/b1281954?utm_src=pdf-body
https://www.benchchem.com/product/b1281954?utm_src=pdf-body
https://www.benchchem.com/product/b1281954#physical-and-chemical-properties-of-2-bromo-6-methylpyrazino-2-3-b-pyrazine
https://www.benchchem.com/product/b1281954#physical-and-chemical-properties-of-2-bromo-6-methylpyrazino-2-3-b-pyrazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1281954#physical-and-chemical-properties-of-2-
bromo-6-methylpyrazino-2-3-b-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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